2-(7-Fluoro-1H-indazol-3-yl)ethanamine

Kinase Inhibition Medicinal Chemistry SAR Analysis

Researchers require verified 7-fluoroindazole intermediates to ensure SAR reproducibility, as regioisomers are not interchangeable. This compound (CAS 1360953-51-0) features the validated 7-fluoro substitution pattern and a primary ethanamine handle for rapid diversification. - **Key Application**: Starting material for Factor Xa and kinase inhibitor libraries; enables amide/sulfonamide analog synthesis. - **Probe Design**: Primary amine allows conjugation to biotin/fluorophores with minimal steric hindrance (advantage over 3-amine analogs). - **Supply**: Standard packaging from mg to g; technical data sheet available.

Molecular Formula C9H10FN3
Molecular Weight 179.19 g/mol
Cat. No. B11912314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-Fluoro-1H-indazol-3-yl)ethanamine
Molecular FormulaC9H10FN3
Molecular Weight179.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C(=C1)F)CCN
InChIInChI=1S/C9H10FN3/c10-7-3-1-2-6-8(4-5-11)12-13-9(6)7/h1-3H,4-5,11H2,(H,12,13)
InChIKeyWBEXOKOKIBLNDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(7-Fluoro-1H-indazol-3-yl)ethanamine: Specs & Procurement


2-(7-Fluoro-1H-indazol-3-yl)ethanamine (CAS 1360953-51-0) is a fluorinated indazole derivative featuring a primary amine functional group on an ethanamine side chain . This small-molecule scaffold (molecular formula C₉H₁₀FN₃; molecular weight 179.19 g/mol) is primarily employed as a versatile synthetic intermediate in medicinal chemistry and pharmaceutical research [1]. The 7-fluoro substitution pattern on the indazole core is a critical structural feature that distinguishes it from other indazole regioisomers and influences its potential for downstream derivatization and biological target engagement [2].

2-(7-Fluoro-1H-indazol-3-yl)ethanamine: Analog Substitution Risks


Direct substitution of 2-(7-Fluoro-1H-indazol-3-yl)ethanamine with other regioisomeric or structurally related indazole derivatives is not scientifically justified without explicit comparative data. The specific 7-fluoro substitution pattern on the indazole core is known to be a key determinant of biological activity; for example, in related kinase inhibitor series, the presence and position of a fluorine atom significantly impact target potency and selectivity [1]. Furthermore, the 3-ethanamine side chain provides a unique vector for derivatization that differs fundamentally from other common substituents (e.g., 3-carboxamides or 3-amines) in terms of linker geometry and subsequent SAR [2]. Lacking head-to-head data, assuming functional equivalence between this compound and its close analogs (such as 7-fluoro-1H-indazol-3-amine or 6-fluoroindazole ethanamines) poses a material risk to the reproducibility of synthetic pathways and biological assays.

2-(7-Fluoro-1H-indazol-3-yl)ethanamine: Evidence Guide


7-Fluoro vs Other Fluoroindazoles for Kinase Potency

In a class-level analysis of 7-fluoroindazole-based Factor Xa inhibitors, the specific 7-fluoro substitution is essential for achieving high potency and selectivity. The presence of a fluorine atom at the 7-position of the indazole core contributes to a favorable binding mode within the enzyme active site [1]. While this study evaluates more complex 7-fluoroindazole derivatives (e.g., 1-(4-methoxyphenyl)-7-fluoroindazole-3-carboxamides) rather than the simple ethanamine compound, it establishes that the 7-fluoroindazolyl moiety is a key pharmacophoric element. Comparatively, shifting the fluorine to alternative positions (e.g., 5-fluoro or 6-fluoro) or removing it entirely in this series results in a loss of factor Xa inhibitory activity [2].

Kinase Inhibition Medicinal Chemistry SAR Analysis

Ethanamine vs Amine Linker in Derivatization

The 3-ethanamine side chain of 2-(7-Fluoro-1H-indazol-3-yl)ethanamine provides a distinct vector for further functionalization compared to the more common 3-amine analog (7-fluoro-1H-indazol-3-amine, CAS 404827-60-7). The ethanamine group introduces an additional methylene unit, extending the primary amine away from the indazole core, which can significantly alter the geometry of a final conjugated molecule and its potential interactions with a biological target . This structural difference is a critical consideration in structure-activity relationship (SAR) studies and library synthesis. Procurement of the 3-ethanamine variant is specifically indicated when a longer, more flexible linker is required between the indazole core and a downstream payload or functional group.

Medicinal Chemistry Synthetic Intermediate Linker Chemistry

Primary Amine Reactivity Advantage

The primary amine of 2-(7-Fluoro-1H-indazol-3-yl)ethanamine is a versatile handle for a wide range of synthetic transformations, including amide bond formation, reductive amination, and sulfonamide synthesis [1]. This reactivity profile is consistent with other 3-ethanamine-substituted indazoles. In contrast, while a compound like 7-fluoro-1H-indazol-3-amine also possesses a primary amine, its direct attachment to the electron-withdrawing indazole ring can significantly reduce its nucleophilicity, impacting reaction yields and the scope of possible derivatizations [2]. The ethanamine linker in the target compound mitigates this electronic effect, offering more predictable and robust reactivity as a synthetic intermediate.

Organic Synthesis Building Block Derivatization

2-(7-Fluoro-1H-indazol-3-yl)ethanamine: Applications


Kinase Inhibitor SAR & Optimization

This compound serves as a key starting material for synthesizing focused libraries of potential kinase inhibitors. Its 7-fluoroindazole core is a validated pharmacophore for targeting kinases such as Factor Xa [1]. The 3-ethanamine handle allows for rapid diversification into amide, sulfonamide, and amine-based analogs to explore SAR and optimize potency and selectivity against specific kinase targets. Procurement is justified when initiating a medicinal chemistry campaign centered on the 7-fluoroindazole scaffold.

Bioconjugate & Chemical Probe Synthesis

The primary amine of the ethanamine side chain provides an ideal attachment point for linkers, fluorophores, or affinity tags (e.g., biotin). This enables the creation of chemical biology probes to study target engagement, cellular localization, or to pull down interacting proteins from complex lysates. The extended linker minimizes steric hindrance between the indazole core and the conjugated moiety, a key advantage over the 3-amine analog [1].

Fragment-Based Drug Discovery Libraries

As a small (MW < 180 g/mol), fluorinated heterocycle with a synthetically tractable amine, this compound is an excellent fragment for inclusion in diverse FBDD screening libraries. The 7-fluoroindazole core offers unique vector geometry and potential for multiple non-covalent interactions (e.g., hydrogen bonding, halogen bonding, pi-stacking), while the amine allows for rapid hit expansion and fragment growing/merging strategies [1].

Agrochemical & Material Science Intermediate

Fluorinated indazole derivatives are not limited to pharmaceutical applications. The unique electronic properties imparted by the 7-fluoro substituent and the reactive ethanamine handle make this compound a valuable intermediate for synthesizing novel agrochemicals (e.g., fungicides, herbicides) or functional materials (e.g., ligands for metal-organic frameworks) [2]. Its procurement is strategic for R&D teams exploring these non-pharma chemical spaces.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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